1-(2,5-dimethyl-3-furoyl)-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine
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Overview
Description
The compound is related to a class of synthetic organic molecules that have been the subject of various chemical synthesis and characterization studies. While the exact molecule does not appear in the literature, related compounds have been synthesized and studied for their biological activities, molecular structures, and chemical properties.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step reactions, including cyclocondensation, Mannich reaction, and nucleophilic addition. For example, a study describes the synthesis of piperazine derivatives using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, catalyzed by SO4^2-/Y2O3 in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The crystal and molecular structures of related compounds reveal insights into their geometric and electronic configurations. One study detailed the crystal structure of dimethylisothiazolopyridine derivatives, offering a comparison for the potential structure of our target compound (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactions involving related molecules often include cyclization, Mannich reactions, and transformations involving aromatic and heterocyclic intermediates. For instance, the synthesis of furanyl and oxazolyl N-substituted imidazoline salts showcases typical reactions used in the development of compounds with potential agonistic activity on muscarinic receptors (Aguado et al., 2007).
Physical Properties Analysis
The physical properties of similar compounds are determined through spectroscopic techniques and crystallography, which help in understanding their stability, solubility, and structural conformation. The X-ray diffraction study of a related compound, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, offers insights into its monoclinic crystal system, indicating the importance of molecular geometry in its physical properties (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the molecular structure and substituent effects. Studies on similar molecules, such as s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, provide insights into their electronic properties and intermolecular interactions, relevant for understanding the chemical behavior of the target compound (Shawish et al., 2021).
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[4-methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-triazol-3-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-13-11-17(14(2)28-13)20(27)25-8-5-16(6-9-25)19-23-22-18(24(19)4)12-26-10-7-21-15(26)3/h7,10-11,16H,5-6,8-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNMTVITVJVYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4C=CN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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